1-Fluoro-4-(1-isocyanoethyl)benzene
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Overview
Description
1-Fluoro-4-(1-isocyanoethyl)benzene is an organic compound with the molecular formula C9H8FN It is a derivative of benzene, where a fluorine atom and an isocyanoethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-(1-isocyanoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with potassium cyanate in the presence of a base to form 4-fluorobenzyl isocyanate. This intermediate is then reacted with ethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(1-isocyanoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The isocyano group can react with nucleophiles, leading to the formation of addition products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under controlled temperature conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
1-Fluoro-4-(1-isocyanoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its reactive isocyano group.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-fluoro-4-(1-isocyanoethyl)benzene exerts its effects involves interactions with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity makes it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(isocyanomethyl)benzene: Similar structure but with a different isocyano group.
1-Fluoro-4-(2-isocyanoethyl)benzene: Another isomer with a different position of the isocyano group.
1-Isocyano-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluorine atom.
Uniqueness
1-Fluoro-4-(1-isocyanoethyl)benzene is unique due to the specific positioning of the fluorine and isocyanoethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-fluoro-4-(1-isocyanoethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMLTZQJXGHXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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